2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-
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Overview
Description
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- typically involves the following steps:
Formation of the Imidazolidinedione Core: This can be achieved by the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution reaction where the phenyl group is introduced using reagents like 3,5-dichlorobenzoyl chloride.
Attachment of the Ethoxy-1-oxopropyl Group: This can be done through esterification or amidation reactions using ethyl propionate or similar reagents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel dynamics.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Imidazolidinedione, 3-phenyl-1-(2-ethoxy-1-oxopropyl)
- 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-methoxy-1-oxopropyl)
Uniqueness
The presence of the 3,5-dichlorophenyl group and the ethoxy-1-oxopropyl group in 2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)- imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
69908-56-1 |
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Molecular Formula |
C14H14Cl2N2O4 |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-(2-ethoxypropanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H14Cl2N2O4/c1-3-22-8(2)13(20)17-7-12(19)18(14(17)21)11-5-9(15)4-10(16)6-11/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
ZNLDYXKYFZGUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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